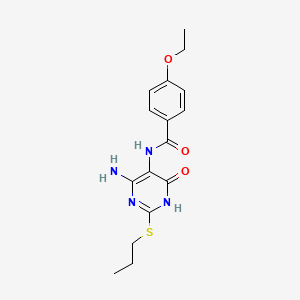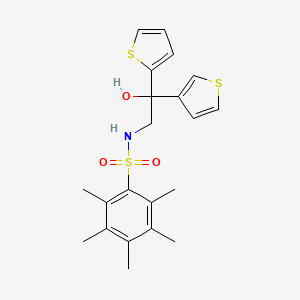![molecular formula C11H8BrN3O4 B2860104 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 514800-72-7](/img/structure/B2860104.png)
4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a chemical compound characterized by its bromo and nitro groups attached to a pyrazole ring, which is further linked to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves multiple steps, starting with the preparation of 4-bromo-1H-pyrazole and its subsequent nitration. The benzoic acid moiety is then introduced through a series of reactions involving halogenation and nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted pyrazoles and benzoic acid derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is employed in the study of enzyme inhibitors and receptor binding assays. Its structural features allow it to interact with various biological targets, aiding in the discovery of new drugs.
Medicine: This compound has potential medicinal applications, particularly in the development of anti-inflammatory and anticancer agents. Its ability to modulate biological pathways makes it a candidate for therapeutic interventions.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity contribute to its widespread use in various manufacturing processes.
作用機序
The mechanism by which 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and nitro groups enhance its reactivity, allowing it to bind to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
4-[(3-bromo-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)ethyl]benzoic acid
4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)propyl]benzoic acid
Uniqueness: 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid stands out due to its specific arrangement of substituents on the pyrazole ring, which influences its reactivity and biological activity. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable tool in scientific research and industrial applications.
特性
IUPAC Name |
4-[(4-bromo-3-nitropyrazol-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O4/c12-9-6-14(13-10(9)15(18)19)5-7-1-3-8(4-2-7)11(16)17/h1-4,6H,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWJEMWTFJJPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate](/img/structure/B2860027.png)


![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2860033.png)


![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methylbenzamide;hydrochloride](/img/structure/B2860037.png)
![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2860038.png)
![Tert-butyl 2-benzyl-octahydrocyclopenta[C] pyrrol-6-ylcarbamate](/img/new.no-structure.jpg)

![2,4-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2860044.png)
